molecular formula C15H13NO3 B14287398 Benzeneacetic acid, 2-[(phenylamino)carbonyl]- CAS No. 126069-76-9

Benzeneacetic acid, 2-[(phenylamino)carbonyl]-

Cat. No.: B14287398
CAS No.: 126069-76-9
M. Wt: 255.27 g/mol
InChI Key: OHPBHIFNOJKRNJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is a chemical compound with the molecular formula C₁₅H₁₃NO₃ It is known for its unique structure, which includes a benzene ring, an acetic acid group, and a phenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- typically involves the reaction of benzeneacetic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Benzeneacetic acid, 2-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-[(phenylamino)carbonyl]- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the phenylamino carbonyl group.

    Benzeneacetic acid: Similar but without the phenylamino carbonyl group.

    Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.

Uniqueness

Benzeneacetic acid, 2-[(phenylamino)carbonyl]- is unique due to the presence of both the phenylamino carbonyl group and the benzeneacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

126069-76-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-[2-(phenylcarbamoyl)phenyl]acetic acid

InChI

InChI=1S/C15H13NO3/c17-14(18)10-11-6-4-5-9-13(11)15(19)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,19)(H,17,18)

InChI Key

OHPBHIFNOJKRNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

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